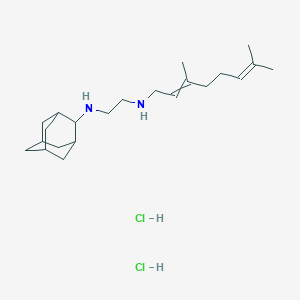
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an adamantyl group and a dimethylocta-dienyl chain, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Attachment of the Dimethylocta-dienyl Chain: The dimethylocta-dienyl chain can be introduced through a series of alkylation and dehydrogenation reactions.
Coupling with Ethane-1,2-diamine: The final step involves coupling the adamantyl and dimethylocta-dienyl intermediates with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The adamantyl and dimethylocta-dienyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for complex organic synthesis.
Biology: Potential use in studying cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of advanced materials and chemical products.
作用機序
The mechanism of action of N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or cellular pathways. The adamantyl group can enhance the compound’s stability and bioavailability, while the dimethylocta-dienyl chain can facilitate interactions with lipid membranes.
類似化合物との比較
Similar Compounds
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine: Without the dihydrochloride form.
Adamantylamines: Compounds featuring the adamantyl group with various amine functionalities.
Dimethylocta-dienyl derivatives: Compounds with similar hydrocarbon chains.
Uniqueness
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride is unique due to its combination of the adamantyl group and the dimethylocta-dienyl chain, which confer distinct chemical and biological properties.
特性
分子式 |
C22H40Cl2N2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C22H38N2.2ClH/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18;;/h5,7,18-24H,4,6,8-15H2,1-3H3;2*1H |
InChIキー |
ZIMRBTJGYFKXSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















